3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
3-(Trifluoromethyl)-1-azabicyclo[222]octan-3-amine is a compound that features a trifluoromethyl group attached to a bicyclic amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the introduction of the trifluoromethyl group into the bicyclic amine structure. One common method is the reaction of a suitable bicyclic amine precursor with trifluoromethylating agents under controlled conditions. For example, the use of trifluoroacetimidoyl chlorides in the presence of hydrazine hydrate and benzene-1,3,5-triyl triformate has been reported to yield trifluoromethylated products .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic amine structure used as a catalyst and reagent in organic synthesis.
Trifluoromethylated Triazoles: Compounds with trifluoromethyl groups that exhibit unique chemical and biological properties.
Uniqueness
3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to the combination of its bicyclic amine structure and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H13F3N2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)7(12)5-13-3-1-6(7)2-4-13/h6H,1-5,12H2 |
InChI Key |
ITMFNIVBGBVCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)(C(F)(F)F)N |
Origin of Product |
United States |
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